molecular formula C9H10N4O2 B2939953 2-azido-N-(4-methoxyphenyl)acetamide CAS No. 116433-52-4

2-azido-N-(4-methoxyphenyl)acetamide

Cat. No.: B2939953
CAS No.: 116433-52-4
M. Wt: 206.205
InChI Key: VEDWZPPSNZKCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10N4O2 It is a derivative of acetamide, featuring an azido group (-N3) and a methoxyphenyl group (-C6H4OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxyaniline (p-anisidine).

    Acetylation: 4-Methoxyaniline is acetylated using acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Azidation: The acetylated product is then treated with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in suitable solvents.

    Cycloaddition: Alkynes or other dipolarophiles in the presence of a copper catalyst.

Major Products Formed

    Reduction: 2-Amino-N-(4-methoxyphenyl)acetamide.

    Substitution: Depending on the nucleophile, various substituted acetamides.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

2-Azido-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving triazole derivatives.

    Materials Science: The compound is utilized in the preparation of functionalized polymers and materials with specific properties.

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.

    Chemical Biology: It is employed in the study of biological processes through the incorporation of azido-functionalized probes.

Comparison with Similar Compounds

Similar Compounds

    2-Azidoacetamide: Lacks the methoxyphenyl group, making it less versatile in certain applications.

    N-(4-Methoxyphenyl)acetamide: Lacks the azido group, limiting its use in click chemistry.

    2-Azido-N-phenylacetamide: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

2-Azido-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the azido and methoxyphenyl groups. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-azido-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-4-2-7(3-5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWZPPSNZKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.